5-Methyl-3-(pyridin-2-yl)isoxazole
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Overview
Description
5-Methyl-3-(pyridin-2-yl)isoxazole: is a heterocyclic compound that features an isoxazole ring substituted with a methyl group at the 5-position and a pyridin-2-yl group at the 3-position. Isoxazoles are known for their wide range of biological activities and are often used in medicinal chemistry due to their stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(pyridin-2-yl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . This method is efficient and environmentally friendly.
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods are designed to be scalable and eco-friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-3-(pyridin-2-yl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The isoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the isoxazole ring .
Scientific Research Applications
Chemistry: In chemistry, 5-Methyl-3-(pyridin-2-yl)isoxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets. It is often used in the development of bioactive molecules with antimicrobial, antiviral, and anticancer properties .
Medicine: In medicinal chemistry, this compound derivatives are investigated for their therapeutic potential. They have been studied for their anti-inflammatory, analgesic, and anticonvulsant activities .
Industry: Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in the synthesis of various commercial products .
Mechanism of Action
The mechanism of action of 5-Methyl-3-(pyridin-2-yl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Isoxazole: The parent compound, which lacks the methyl and pyridin-2-yl substitutions.
Oxazole: A similar heterocyclic compound with an oxygen atom at the 1-position and a nitrogen atom at the 3-position.
Thiazole: Another related compound with a sulfur atom at the 1-position and a nitrogen atom at the 3-position.
Uniqueness: 5-Methyl-3-(pyridin-2-yl)isoxazole is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the pyridin-2-yl group enhances its ability to interact with biological targets, while the methyl group at the 5-position can influence its reactivity and stability .
Properties
IUPAC Name |
5-methyl-3-pyridin-2-yl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-6-9(11-12-7)8-4-2-3-5-10-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWOSLUFNXTPSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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